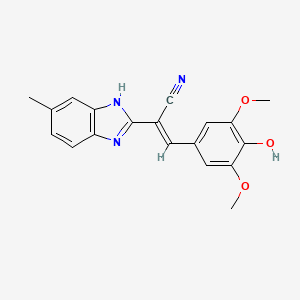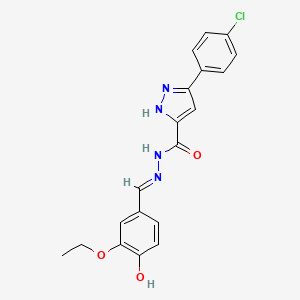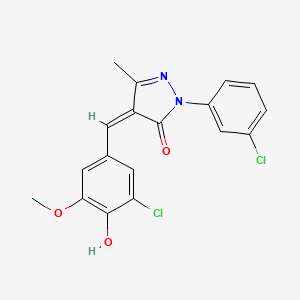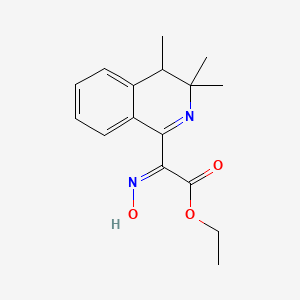
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile
Übersicht
Beschreibung
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HDM-2 inhibitor, is a synthetic organic compound that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. This compound has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and plays a role in tumor growth and survival.
Wirkmechanismus
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor works by binding to the MDM2 protein, which is responsible for inhibiting the activity of the p53 tumor suppressor protein. By inhibiting MDM2, 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor allows p53 to function normally, leading to apoptosis of cancer cells. This compound has also been shown to have other mechanisms of action, such as inhibiting angiogenesis (the growth of blood vessels that supply nutrients to tumors) and inducing autophagy (a process by which cells degrade and recycle their own components).
Biochemical and Physiological Effects:
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. In vivo studies have shown that 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor can inhibit tumor growth in mouse models of cancer. This compound has also been found to have low toxicity and good bioavailability, making it a promising candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor in lab experiments is its specificity for MDM2, which allows for targeted inhibition of this protein. This compound has also been found to have good solubility in aqueous and organic solvents, making it easy to work with in the lab. However, one limitation of using 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor in lab experiments is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor. One area of focus is the development of more potent and selective inhibitors of MDM2. Another area of interest is the investigation of the combination of 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor with other therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 tumor suppressor pathway. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile inhibitor has been shown to have potential in the treatment of other diseases such as Alzheimer's disease and viral infections.
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-5-14-15(6-11)22-19(21-14)13(10-20)7-12-8-16(24-2)18(23)17(9-12)25-3/h4-9,23H,1-3H3,(H,21,22)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXYSPPKFOEZKO-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)OC)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-hydroxy-1-naphthyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3722927.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B3722934.png)


![{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3722973.png)

![4-{2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)ethylidene]hydrazino}-4-oxobutanoic acid](/img/structure/B3722982.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)
![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)
![2,4-dihydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3723014.png)

![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)